URB447 is classified as a synthetic cannabinoid, specifically designed to interact with the endocannabinoid receptors in the body. Its dual action as an antagonist at the cannabinoid receptor type 1 and an agonist at the cannabinoid receptor type 2 allows it to modulate various physiological processes, including neuroinflammation and appetite control .
The synthesis of URB447 involves several key steps that have been documented in scientific literature. The original synthesis was reported by LoVerme et al. in their 2009 study, which outlined the chemical pathways utilized to create this compound.
Synthesis Method:
The specific conditions (e.g., temperature, solvent choice) and reagents used during synthesis are crucial for achieving high yields and purity of URB447 .
URB447 has a complex molecular structure that reflects its dual action on cannabinoid receptors. The molecular formula of URB447 is C21H26N2O3, with a molecular weight of approximately 354.45 g/mol.
Key Structural Features:
The structural analysis is often performed using X-ray crystallography or advanced computational modeling to predict its binding affinity and interactions with target receptors .
URB447 participates in various chemical reactions primarily related to its interactions with biological targets:
These interactions can lead to a cascade of biochemical reactions that influence neuronal survival during stress conditions such as hypoxia-ischemia .
The mechanism of action of URB447 is characterized by its ability to modulate cannabinoid receptor activity:
Studies have shown that URB447 can significantly reduce brain injury when administered before or shortly after hypoxic-ischemic events in animal models, suggesting its potential as a therapeutic agent for neuroprotection .
URB447 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for potential clinical applications .
URB447 has several promising applications in scientific research and potential therapeutic settings:
URB447, chemically designated as 4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrol-3-ylmethanone, is a synthetic pyrrole-based cannabimimetic compound with the molecular formula C₂₅H₂₁ClN₂O and a molecular weight of 400.90 g/mol [1] [9]. Its structure features a central 2,5-dimethylpyrrole scaffold with critical substitutions that dictate receptor interactions: a p-chlorobenzyl group at the N1 position, a phenyl ring at C5, and a benzoyl group at C3. The presence of an amino group at C4 enhances polarity and influences binding affinity at cannabinoid receptors [1] [5]. Crystallographic analyses confirm a planar conformation for the pyrrole ring, while the benzyl and phenyl moieties adopt orthogonal orientations, facilitating hydrophobic interactions with receptor pockets. The compound’s stereochemistry is achiral, with no defined stereocenters or optical activity [9].
Structural Analogs and Key Modifications
Compound | R1 | R2 | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) |
---|---|---|---|---|
8b (URB447) | C₆H₅ | NH₂ | 313 ± 72 | 41 ± 23 |
3c | NH-2-adamantyl | H | 70 ± 10 | 11 ± 4 |
8a | C₆H₅ | H | >1000 | 498 ± 32 |
Table 1: Structure-activity relationship (SAR) of URB447 and analogs. URB447’s 4-amino group significantly enhances CB2 affinity compared to unsubstituted derivative 8a [1].
URB447 was developed in 2008 as part of a strategic effort to create peripherally restricted cannabinoid ligands devoid of central nervous system (CNS) side effects. This initiative responded to clinical limitations of first-generation cannabinoid antagonists like rimonabant, which exhibited psychiatric side effects due to central CB1 receptor blockade [1] [5]. The synthesis employed a multi-step route starting with ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate:
URB447 exhibits a unique dual pharmacological profile as a competitive CB1 receptor antagonist and a CB2 receptor agonist. Binding assays demonstrate moderate affinity for rat CB1 receptors (IC₅₀ = 313 ± 72 nM) and higher affinity for human CB2 receptors (IC₅₀ = 41 ± 23 nM), with a CB2/CB1 selectivity ratio of approximately 1:8 [1] [3] [9].
Mechanistic Evidence:
This dual activity enables functionally selective modulation of physiological processes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7